![molecular formula C14H10N2OS2 B5782702 14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B5782702.png)
14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one is a complex polycyclic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their multi-ring structures containing atoms of at least two different elements as members of their rings. The presence of sulfur and nitrogen atoms in the structure of this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one can be achieved through several synthetic routes. One common method involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole. This reaction typically requires the use of solvents such as tetrahydrofuran (THF) and may involve heating under reflux conditions to facilitate the reaction . The compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimalarial agent and as an inhibitor of HIV-1 protease . Additionally, it has applications in the field of materials science, where it is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing it from processing viral polyproteins into functional proteins necessary for viral replication . In its role as an antimalarial agent, it interferes with the parasite’s metabolic pathways, leading to its death .
Comparison with Similar Compounds
Similar compounds to 14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one include other polycyclic heterocycles such as 14-butylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one and 1-(11-thia-13,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,12,14,16-heptaen-16-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one . These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological activities .
Properties
IUPAC Name |
14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-12-10-9-6-5-7-3-1-2-4-8(7)11(9)19-13(10)16-14(18)15-12/h1-4H,5-6H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUQJSLERAJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC4=C2C(=O)NC(=S)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamoyl]acetamide](/img/structure/B5782623.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)
![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)
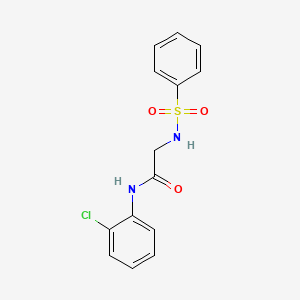
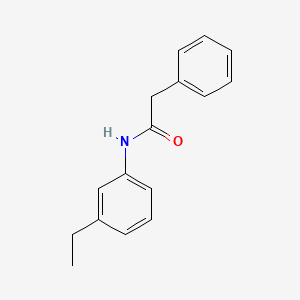
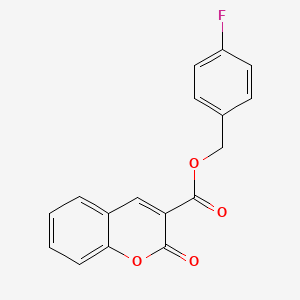
![N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)

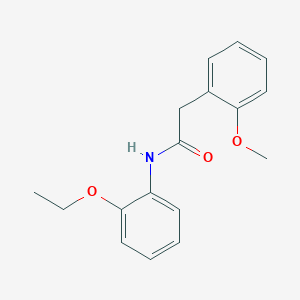
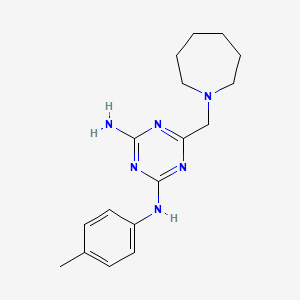
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate](/img/structure/B5782732.png)
